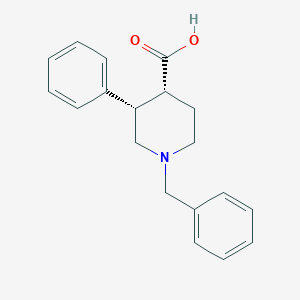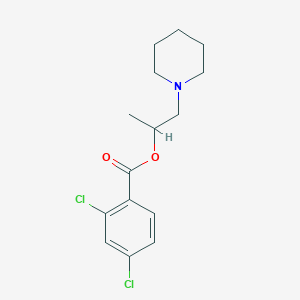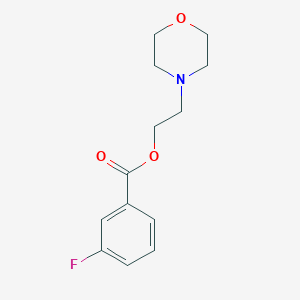
Quinolin-8-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 3,4-dimethoxybenzoate, also known as QDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QDMB is a derivative of benzoate and quinoline, and it is known for its unique properties that make it suitable for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolin-8-yl 3,4-dimethoxybenzoate has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, stable under various conditions, and exhibits potent biological activity. However, Quinolin-8-yl 3,4-dimethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of Quinolin-8-yl 3,4-dimethoxybenzoate. One potential direction is the optimization of its chemical structure to enhance its biological activity and reduce its toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Quinolin-8-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to exhibit potent anticancer and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of Quinolin-8-yl 3,4-dimethoxybenzoate involves the reaction between 3,4-dimethoxybenzoic acid and 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Quinolin-8-yl 3,4-dimethoxybenzoate as a white crystalline solid with a melting point of 171-173°C.
Applications De Recherche Scientifique
Quinolin-8-yl 3,4-dimethoxybenzoate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
Quinolin-8-yl 3,4-dimethoxybenzoate |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
Clé InChI |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




